5-Bromo-3-(difluoromethyl)-N,N-dimethylpyridin-2-amine
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Overview
Description
5-Bromo-3-(difluoromethyl)-N,N-dimethylpyridin-2-amine is a chemical compound belonging to the pyridine family It is characterized by the presence of a bromine atom at the 5th position, a difluoromethyl group at the 3rd position, and a dimethylamino group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(difluoromethyl)-N,N-dimethylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically employs a palladium catalyst and involves the coupling of 5-bromo-2-methylpyridin-3-amine with difluoromethyl boronic acid under mild conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(difluoromethyl)-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in solvents like dimethylformamide are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Products include N-oxides of the pyridine ring.
Reduction Reactions: Products include reduced amines.
Scientific Research Applications
5-Bromo-3-(difluoromethyl)-N,N-dimethylpyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as liquid crystals and organic semiconductors.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(difluoromethyl)-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-(difluoromethyl)-2-methoxypyridine: Similar structure but with a methoxy group at the 2nd position instead of a dimethylamino group.
5-Bromo-3-(difluoromethyl)-2-fluoropyridine: Similar structure but with a fluorine atom at the 2nd position instead of a dimethylamino group.
Uniqueness
5-Bromo-3-(difluoromethyl)-N,N-dimethylpyridin-2-amine is unique due to the presence of both the difluoromethyl and dimethylamino groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-bromo-3-(difluoromethyl)-N,N-dimethylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrF2N2/c1-13(2)8-6(7(10)11)3-5(9)4-12-8/h3-4,7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWSMQONBZWPAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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